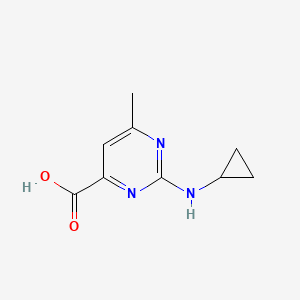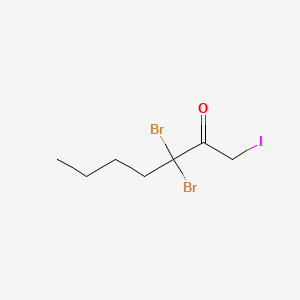
Heptan-2-one, 3,3-dibromo-1-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptan-2-one, 3,3-dibromo-1-iodo- is an organic compound with the molecular formula C7H11Br2IO. This compound is characterized by the presence of bromine and iodine atoms attached to a heptanone backbone. It is a semiochemical compound utilized by certain species in their chemical communication systems .
Vorbereitungsmethoden
The synthesis of Heptan-2-one, 3,3-dibromo-1-iodo- involves the bromination and iodination of heptan-2-one. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Heptan-2-one, 3,3-dibromo-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Heptan-2-one, 3,3-dibromo-1-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in chemical communication among species.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Heptan-2-one, 3,3-dibromo-1-iodo- involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and interaction with biological systems. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Heptan-2-one, 3,3-dibromo-1-iodo- can be compared with other similar compounds such as:
2-Heptanone: A ketone with a similar heptanone backbone but without the halogen substituents.
1,3-Dibromo-2-iodobenzene: A compound with similar halogenation but different structural framework.
The uniqueness of Heptan-2-one, 3,3-dibromo-1-iodo- lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54899-97-7 |
|---|---|
Molekularformel |
C7H11Br2IO |
Molekulargewicht |
397.87 g/mol |
IUPAC-Name |
3,3-dibromo-1-iodoheptan-2-one |
InChI |
InChI=1S/C7H11Br2IO/c1-2-3-4-7(8,9)6(11)5-10/h2-5H2,1H3 |
InChI-Schlüssel |
JJBPIIXVRZGUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)CI)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


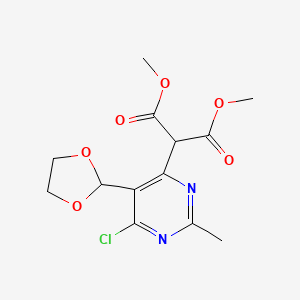


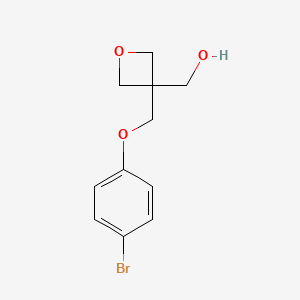
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)


![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
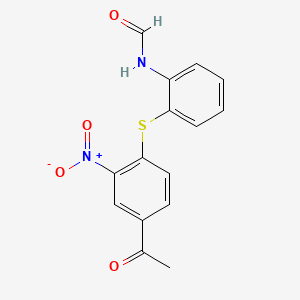
![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)


